3-(5-Fluoro-3,4-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline
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Overview
Description
Quinoline, 3-(5-fluoro-3,4-dihydro-3,4-dimethyl-1-isoquinolinyl)- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. This particular compound features a quinoline core substituted with a fluorinated isoquinoline moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 3-(5-fluoro-3,4-dihydro-3,4-dimethyl-1-isoquinolinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid, can be adapted to introduce the desired substituents . Another approach involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 3-(5-fluoro-3,4-dihydro-3,4-dimethyl-1-isoquinolinyl)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Quinoline, 3-(5-fluoro-3,4-dihydro-3,4-dimethyl-1-isoquinolinyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to its targets more effectively .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics that also contain a fluorinated quinoline core.
Isoquinolines: Compounds with a similar structure but lacking the fluorine substitution.
Uniqueness
Quinoline, 3-(5-fluoro-3,4-dihydro-3,4-dimethyl-1-isoquinolinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its biological activity and makes it a valuable compound for various applications .
Properties
CAS No. |
919786-39-3 |
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Molecular Formula |
C20H17FN2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
5-fluoro-3,4-dimethyl-1-quinolin-3-yl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C20H17FN2/c1-12-13(2)23-20(16-7-5-8-17(21)19(12)16)15-10-14-6-3-4-9-18(14)22-11-15/h3-13H,1-2H3 |
InChI Key |
INJFTAYADQUFCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N=C(C2=C1C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
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